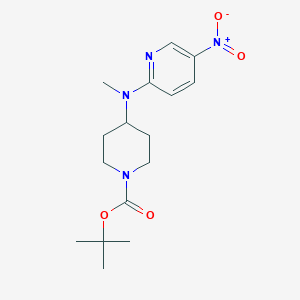
tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H24N4O4 and a molecular weight of 336.39 g/mol . This compound is characterized by its piperidine ring, which is substituted with a tert-butyl ester group and a nitropyridine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine derivatives with nitropyridine compounds under controlled conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol . The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenyl group instead of a nitropyridine moiety, leading to different chemical and biological properties.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features an aminomethylphenyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitropyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N4O4 |
|---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
tert-butyl 4-[methyl-(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-7-12(8-10-19)18(4)14-6-5-13(11-17-14)20(22)23/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
CTQNFFMTWKNWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


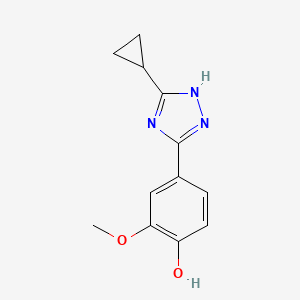



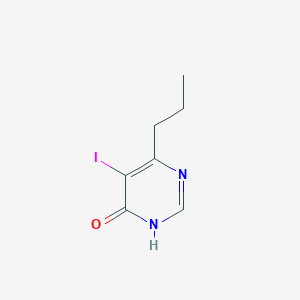



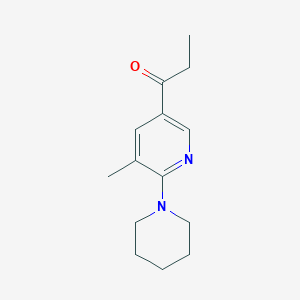
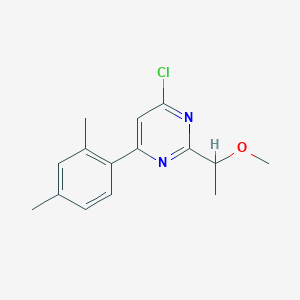
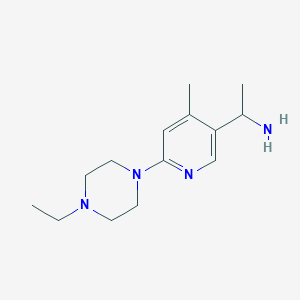
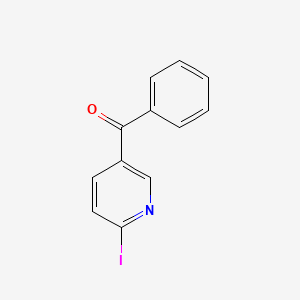
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)

